molecular formula C10H12O4 B2562289 2-Ethoxy-3-methoxybenzoic acid CAS No. 773869-96-8

2-Ethoxy-3-methoxybenzoic acid

Cat. No. B2562289
M. Wt: 196.202
InChI Key: NIJJATDBRVDGBE-UHFFFAOYSA-N
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Description

“2-Ethoxy-3-methoxybenzoic acid” is a compound that would likely have properties similar to its closest known relatives, 2-Ethoxybenzoic acid and 3-Methoxybenzoic acid . 2-Ethoxybenzoic acid is a dental cement and root-end filling material , while 3-Methoxybenzoic acid is used as a catalyst for asymmetric reduction and synthesis .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-3-methoxybenzoic acid” would likely be similar to its closest known relatives, 2-Methoxybenzoic acid and 3-Methoxybenzoic acid .

Scientific Research Applications

Organic Synthesis and Methodology

  • Nguyen, Castanet, and Mortier (2006) developed a methodology for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the utility of 2-methoxybenzoic acid derivatives in organic synthesis (Nguyen, Castanet, & Mortier, 2006).
  • Pi et al. (2018) explored biaryl carboxylic acids, including 3-ethoxy-2-phenylbenzoic acid, as proton shuttles for selective functionalization of indole C-H bonds, highlighting their potential in organic chemistry (Pi et al., 2018).

Material Science and Nanotechnology

  • Hong, Oh, and Choy (2008) successfully encapsulated 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered double hydroxide nanoparticles for controlled flavor release, showing the application in nanomaterials (Hong, Oh, & Choy, 2008).

Chemical Analysis and Thermodynamics

  • Rodante, Ceccaroni, and Fantauzzi (1983) conducted a thermodynamic analysis of o-methoxybenzoic acid, providing insights into its ionization and solution enthalpies, which is significant for understanding its chemical properties (Rodante, Ceccaroni, & Fantauzzi, 1983).

Environmental Applications

  • Brillas, Baños, and Garrido (2003) studied the mineralization of 3,6-dichloro-2-methoxybenzoic acid, a herbicide, by various oxidation processes, indicating its environmental impact and degradation pathways (Brillas, Baños, & Garrido, 2003).

properties

IUPAC Name

2-ethoxy-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJJATDBRVDGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3-methoxybenzoic acid

Citations

For This Compound
3
Citations
G Tsatsas, E Costakis, JF Zaroslinski… - Journal of Medicinal …, 1969 - ACS Publications
… The amide derivatives synthesized were the dimethylamino, piperidino-, and morpholinoethyl amides of 2ethoxy-3-methoxybenzoic acid, 2-propoxy-3-methoxybenzoic acid, and 2-…
Number of citations: 2 pubs.acs.org
WA Hewlett, DE Schmidt, NS Mason, BL Trivedi… - Nuclear medicine and …, 1998 - Elsevier
… This compound was prepared as described for 9a using 5-chloro-2-ethoxy-3-methoxybenzoic acid (14a; 1.0 g, 4.3 mmol), giving 0.9 g (61%) of 15a as an oil. Rotation: [α] 20 D −10 (c …
Number of citations: 2 www.sciencedirect.com
IB Tause - 2000 - North-West University (South Africa)
Number of citations: 0

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